N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including methoxy, formyl, and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acetamide backbone: This can be achieved by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine to form N-(2,4-dimethoxyphenyl)acetamide.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where N-(2,4-dimethoxyphenyl)acetamide is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated product.
Attachment of the dimethylphenoxy group: This step involves the reaction of the formylated product with 2,6-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in DMF or THF (tetrahydrofuran).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research in cell signaling and metabolism.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Application in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups could play a role in binding to the active site of the target, while the acetamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)acetamide: Lacks the formyl and dimethylphenoxy groups, making it less complex.
2-(4-formyl-2,6-dimethylphenoxy)acetamide: Lacks the methoxy groups, potentially altering its reactivity and applications.
N-(2,4-dimethoxyphenyl)-2-(4-hydroxy-2,6-dimethylphenoxy)acetamide: The formyl group is replaced with a hydroxyl group, which could change its chemical properties and biological activity.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is unique due to its combination of functional groups, which can impart specific reactivity and potential applications that are not shared by simpler analogs. The presence of both methoxy and formyl groups, along with the dimethylphenoxy moiety, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-7-14(10-21)8-13(2)19(12)25-11-18(22)20-16-6-5-15(23-3)9-17(16)24-4/h5-10H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDXZXEDYVYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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